Benzyl-(4-isopropyl-benzyl)-amine
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Overview
Description
Benzyl-(4-isopropyl-benzyl)-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group and a 4-isopropyl-benzyl group attached to an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(4-isopropyl-benzyl)-amine typically involves the reaction of benzylamine with 4-isopropylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Benzyl-(4-isopropyl-benzyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl-(4-isopropyl-benzyl)-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The benzyl and isopropyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-bound receptors or enzymes.
Comparison with Similar Compounds
Benzylamine: Lacks the 4-isopropyl group, making it less lipophilic.
4-Isopropylbenzylamine:
N-Benzyl-4-isopropylbenzylamine: Similar structure but with different substitution patterns, leading to variations in chemical properties and applications.
Uniqueness: Benzyl-(4-isopropyl-benzyl)-amine is unique due to the presence of both benzyl and 4-isopropyl-benzyl groups, which confer distinct chemical and physical properties. This dual substitution pattern enhances its versatility in synthetic applications and potential biological activities.
Properties
IUPAC Name |
1-phenyl-N-[(4-propan-2-ylphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-14(2)17-10-8-16(9-11-17)13-18-12-15-6-4-3-5-7-15/h3-11,14,18H,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMQWRUCKUXXPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361090 |
Source
|
Record name | 1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346700-52-5 |
Source
|
Record name | 1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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